molecular formula C18H16N2O2S B2561503 3-Ethyl-2-phenacylsulfanylquinazolin-4-one CAS No. 324578-69-0

3-Ethyl-2-phenacylsulfanylquinazolin-4-one

Cat. No. B2561503
M. Wt: 324.4
InChI Key: OUARGWHLHCISLQ-UHFFFAOYSA-N
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Safety And Hazards

The safety and hazards associated with quinazolinones also depend on their specific structure. Some quinazolinones have been found to exhibit lower toxicity in normal cells compared to cancer cells, indicating a good safety profile4.


Future Directions

The future research directions for quinazolinones are likely to involve the synthesis of new derivatives with improved biological activity and safety profiles. There is also interest in developing more efficient and environmentally friendly synthetic methods5.


Please note that this information is general and may not apply specifically to “3-Ethyl-2-phenacylsulfanylquinazolin-4-one”. For detailed information about this specific compound, further research would be needed.


properties

IUPAC Name

3-ethyl-2-phenacylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-20-17(22)14-10-6-7-11-15(14)19-18(20)23-12-16(21)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUARGWHLHCISLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one

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